molecular formula C17H19N3 B13300255 4-(9H-fluoren-9-yl)piperazin-1-amine

4-(9H-fluoren-9-yl)piperazin-1-amine

Cat. No.: B13300255
M. Wt: 265.35 g/mol
InChI Key: VJHXLNXGBBFORN-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-yl)piperazin-1-amine is a piperazine derivative featuring a fluorene moiety directly attached to the nitrogen at position 4 of the piperazine ring. This compound combines the planar, aromatic fluorene system with the flexible, nitrogen-rich piperazine scaffold, making it a versatile intermediate in medicinal chemistry and materials science. Its structure allows for diverse functionalization, enabling applications in drug development, catalysis, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the reaction of fluorenyl derivatives with piperazine. One common method is the nucleophilic substitution reaction where a fluorenyl halide reacts with piperazine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group typically yields fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorene-Piperazine Linkages

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

  • Structure : The Fmoc (fluorenylmethyloxycarbonyl) group is linked via a carbonyl to piperazine, with an acetic acid side chain .
  • Key Differences :
    • The Fmoc group introduces a carbamate functional group, enhancing stability but reducing nucleophilicity compared to the free amine in 4-(9H-fluoren-9-yl)piperazin-1-amine.
    • The acetic acid side chain adds polarity, improving solubility in aqueous media.
  • Applications : Widely used in peptide synthesis as a protecting group .

(2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride

  • Structure : Features a chiral 2-methylpiperazine core with Fmoc protection at position 4 .
  • Key Differences :
    • The methyl group at position 2 introduces stereochemical complexity.
    • The Fmoc group is retained, unlike the free amine in the target compound.
  • Synthesis: Mono-N-protection of 2-methylpiperazine with Fmoc chloride achieves regioselectivity (55% yield) .

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 955959-89-4)

  • Structure : A fluorene-phenyl-biphenyl hybrid with an amine linkage .
  • Key Differences :
    • Extended conjugation due to biphenyl and phenyl groups enhances optoelectronic properties.
    • Lacks the piperazine ring, limiting nitrogen-based reactivity.
  • Applications: Potential use in organic light-emitting diodes (OLEDs) due to its planar structure .

Piperazine Derivatives with Alternative Substituents

Acridin-9-yl-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine (CAS: 80259-18-3)

  • Structure : Acridine linked to a methyl-piperazine-substituted phenyl ring .
  • Key Differences :
    • The acridine moiety provides a planar, heteroaromatic system with fluorescence properties.
    • The methyl group on piperazine reduces basicity compared to the unsubstituted piperazine in the target compound.
  • Applications : Investigated as an HIV-1 entry inhibitor .

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine (CAS: 267416-91-1)

  • Structure : Piperazine modified with an isobutyryl group and a phenylamine substituent .
  • Key Differences :
    • The isobutyryl group introduces steric bulk, affecting binding interactions.
    • The phenylamine group enables cross-coupling reactions.
  • Physicochemical Properties : Higher logP (2.8) than this compound due to the hydrophobic isobutyryl group .

Comparative Analysis of Key Properties

Property This compound Fmoc-Piperazine Derivatives Acridine-Piperazine Hybrids
Molecular Weight ~280 g/mol 323–441 g/mol 441–678 g/mol
Solubility Moderate in DMSO High in polar solvents Low in water, high in DCM
Reactivity High (free amine) Low (protected amine) Moderate (acridine core)
Applications Drug intermediates, catalysis Peptide synthesis Antivirals, OLEDs

Research Findings and Challenges

  • Synthesis Challenges: Regioselective mono-functionalization of piperazine, as seen in Fmoc derivatives, requires precise stoichiometry and reaction conditions .
  • Structural Confirmation : X-ray crystallography is critical for verifying regiochemistry and stereochemistry in chiral analogues .
  • Biological Activity : Piperazine-acridine hybrids show promise in antiviral research but face toxicity hurdles due to planar aromatic systems .

Biological Activity

4-(9H-fluoren-9-yl)piperazin-1-amine, a compound characterized by its unique piperazine and fluorenyl structure, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its inhibitory effects against various enzymes, particularly in the context of parasitic infections.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorenyl group, which is known to enhance lipophilicity and potentially improve binding interactions with biological targets. The molecular formula is C15H18N2C_{15}H_{18}N_2, and it has significant implications in drug design due to its structural properties.

Enzyme Inhibition

Research indicates that this compound derivatives exhibit significant inhibitory activity against specific enzymes, including falcipain 2 (FP-2), an important target for antimalarial drug development.

Key Findings:

  • Inhibition of Falcipain 2: Two derivatives based on this scaffold, HTS07940 and HTS08262, were identified as potent inhibitors of FP-2 with half-maximal inhibitory concentrations (IC50) of 64 μM and 14.7 μM, respectively .
  • Selectivity: These compounds showed negligible inhibition against human cathepsin K (hCatK), which suggests a promising selectivity profile for targeting Plasmodium falciparum without affecting human enzymes .

Antiplasmodial Activity

In vitro studies demonstrated that HTS07940 and HTS08262 inhibited the growth of multidrug-resistant strains of P. falciparum, with IC50 values of 2.91 μM and 34 μM, respectively. This indicates that these compounds could serve as leads for developing new antimalarial agents .

Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated against HeLa cells, revealing moderate toxicity profiles with half-maximal cytotoxic concentrations (CC50) of 133 μM and 350 μM for HTS07940 and HTS08262, respectively. This suggests a favorable therapeutic index for these compounds in terms of their selectivity for parasitic targets over human cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected derivatives of this compound:

CompoundTarget EnzymeIC50 (μM)CC50 (μM)Selectivity
HTS07940FP-264133High
HTS08262FP-214.7350High

Study on Antimalarial Activity

A study conducted by Hernández-González et al. utilized structure-based virtual screening to identify potential FP-2 inhibitors among derivatives of 4-(9H-fluoren-9-yl)piperazin-1-amines. The study highlighted the promising antiplasmodial activity against resistant strains of P. falciparum, emphasizing the need for further exploration into their mechanisms and optimization for enhanced efficacy .

Mechanistic Insights

Molecular dynamics simulations were employed to understand the binding interactions between these compounds and FP-2. The findings indicated that the fluorenyl moiety contributes significantly to binding affinity through hydrophobic interactions, while the piperazine ring facilitates hydrogen bonding with the enzyme active site .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(9H-fluoren-9-yl)piperazin-1-amine, and how do reaction conditions influence yield?

The synthesis of fluorenyl-piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine analogs are often synthesized via:

  • Stepwise functionalization : Introducing the fluorenyl group via Fmoc (9-fluorenylmethoxycarbonyl) protection, as seen in related compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) .
  • Catalytic coupling : Palladium-catalyzed cross-coupling for aryl-piperazine linkages, though specific protocols for this compound require optimization.

Key Variables :

  • Temperature : Elevated temperatures (e.g., 140°C in ethanol with triethylamine) improve reaction rates but may degrade sensitive functional groups .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol is preferred for cost and safety .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regioselectivity of piperazine substitution and fluorenyl attachment. The fluorenyl group shows aromatic protons at δ 7.2–7.8 ppm, while piperazine protons appear as multiplets near δ 2.5–3.5 ppm .
  • Mass Spectrometry (ESI+) : Verify molecular weight (e.g., m/z 299–492 for related analogs) and detect impurities .
  • X-ray Crystallography : Resolve steric effects of the bulky fluorenyl group on piperazine conformation .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Classified as acutely toxic (oral, dermal) and a respiratory irritant (Category 2/3) .
  • Mitigation :
    • Use fume hoods and PPE (gloves, lab coats).
    • Avoid inhalation; store in airtight containers under inert gas .

Advanced Research Questions

Q. How does the fluorenyl group influence the compound’s reactivity and pharmacokinetic properties?

  • Steric Hindrance : The fluorenyl moiety reduces nucleophilic reactivity at the piperazine nitrogen, necessitating stronger bases (e.g., DBU) for deprotection .
  • Lipophilicity : Increases logP, enhancing membrane permeability but reducing aqueous solubility. This trade-off impacts bioavailability in drug discovery .

Q. How can researchers resolve contradictions in hazard data across safety documents?

  • Case Study : Some SDS sheets report "no data available" for toxicity , while others classify it as toxic .
  • Resolution :
    • Prioritize GHS-classified sources with experimental data (e.g., acute toxicity LD50 values) .
    • Cross-reference with structurally similar compounds (e.g., Fmoc-piperazine analogs) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors) to predict binding affinity .
  • DFT Calculations : Optimize geometry and evaluate electronic effects of substituents on piperazine basicity .

Q. How can researchers optimize purification for scale-up synthesis?

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc → DCM/MeOH) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) but may reduce recovery .

Q. What are the implications of stereochemistry in derivatives of this compound?

  • Case Example : (1R,4R)- and (1S,4S)-stereoisomers of piperazine-cyclohexyl analogs show distinct biological activities (e.g., m/z 452 [M+H]+ in MS) .
  • Method : Chiral HPLC or circular dichroism (CD) to resolve enantiomers .

Q. Contradictions and Gaps in Literature

  • Synthetic Yields : Reported yields vary (65–90%) due to differences in Fmoc deprotection efficiency .
  • Toxicity Data : Discrepancies highlight the need for standardized in vitro assays (e.g., Ames test) .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(9H-fluoren-9-yl)piperazin-1-amine

InChI

InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2

InChI Key

VJHXLNXGBBFORN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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